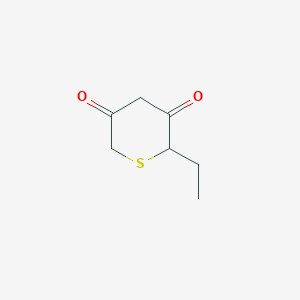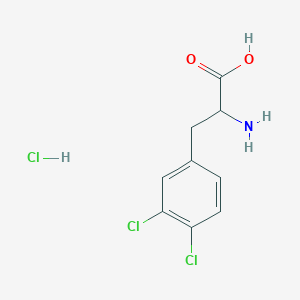
7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3-dihydro-1,4-benzodioxin-5-ol (BDO) is a heterocyclic compound with a broad range of applications in the fields of chemistry, biology, and medicine. It is a member of the benzodioxin family of compounds and is characterized by its high reactivity, low toxicity, and low cost. BDO has a wide range of uses, including as a reagent in organic synthesis, as an intermediate in the preparation of pharmaceuticals, and as a tool for studying the mechanism of action of drugs. In addition, BDO has been studied for its potential therapeutic effects in the treatment of various diseases.
Applications De Recherche Scientifique
7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. In chemistry, this compound has been used as a reagent in organic synthesis and as an intermediate in the preparation of pharmaceuticals. In biology, this compound has been studied for its potential therapeutic effects in the treatment of various diseases. In medicine, this compound has been used as a tool for studying the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol is not yet fully understood. However, it is believed that this compound acts by binding to and modulating the activity of certain enzymes, such as cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in many metabolic processes, and their activity can be modulated by this compound. This modulation can lead to changes in the metabolism of drugs, which may have therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and anti-tumor effects. In addition, this compound has been shown to have antioxidant and neuroprotective effects. It has also been shown to reduce the activity of certain enzymes, such as cytochrome P450 enzymes. These effects may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol in laboratory experiments is its low cost and low toxicity. This compound is also highly reactive and can be synthesized easily using the Williamson ether synthesis. However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is that this compound is not very stable, and its reactivity can cause it to degrade over time. In addition, this compound is not soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol. One of the main areas of research is the development of new synthesis methods for this compound. In addition, researchers are exploring the potential therapeutic effects of this compound in the treatment of various diseases. Finally, researchers are also studying the mechanism of action of this compound in order to better understand its effects on the body.
Méthodes De Synthèse
7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol can be synthesized through various methods. One of the most common methods is the Williamson ether synthesis, which is a type of nucleophilic substitution reaction. In this reaction, an alkyl halide is reacted with an alkoxide in the presence of a base to form an ether. The Williamson ether synthesis of this compound involves the reaction of bromine with an alkoxide in the presence of a base such as sodium hydroxide. This reaction produces a bromoalkoxybenzodioxin, which can then be further oxidized to this compound.
Propriétés
IUPAC Name |
7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAPKYNTNSUJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)
![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)





![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
